molecular formula C13H9NO5 B1297484 2-(4-Nitrophenoxy)benzoic acid CAS No. 6082-87-7

2-(4-Nitrophenoxy)benzoic acid

Cat. No.: B1297484
CAS No.: 6082-87-7
M. Wt: 259.21 g/mol
InChI Key: LZYVYVIQKXALAF-UHFFFAOYSA-N
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Description

2-(4-Nitrophenoxy)benzoic acid is an organic compound with the molecular formula C13H9NO5 It is characterized by the presence of a nitrophenoxy group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenoxy)benzoic acid typically involves the reaction of 4-nitrophenol with 2-chlorobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitrophenol acts as a nucleophile, displacing the chlorine atom from the benzoic acid derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenoxy)benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenoxy group can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a directing group, influencing the position of incoming substituents.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Electrophiles such as halogens or nitro groups, Lewis acids as catalysts.

    Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

    Reduction: 2-(4-Aminophenoxy)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 4-Nitrophenol and benzoic acid.

Scientific Research Applications

2-(4-Nitrophenoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenoxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets involved can vary depending on the specific context of its use.

Comparison with Similar Compounds

2-(4-Nitrophenoxy)benzoic acid can be compared with other similar compounds such as:

    4-Nitrophenoxyacetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid.

    2-(4-Nitrophenoxy)phenylacetic acid: Contains a phenylacetic acid moiety, offering different reactivity and applications.

    4-Nitrophenoxybenzoic acid: Similar but with the nitrophenoxy group in a different position, affecting its chemical properties and reactivity.

Properties

IUPAC Name

2-(4-nitrophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-13(16)11-3-1-2-4-12(11)19-10-7-5-9(6-8-10)14(17)18/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYVYVIQKXALAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332586
Record name 2-(4-nitrophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6082-87-7
Record name 2-(4-nitrophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the crystal structure of 2-(4-Nitrophenoxy)benzoic acid influence its three-dimensional arrangement?

A1: The crystal structure of this compound is characterized by an extensive network of hydrogen bonds. The molecules primarily interact through O-H...O hydrogen bonds, forming two types of R(2)(2)(8) dimers. [] One of these dimers is centrosymmetric. Further contributing to the three-dimensional framework are C-H...O and C-H...pi(arene) hydrogen bonds, which link the dimers together. This intricate hydrogen bonding network defines the three-dimensional arrangement within the crystal lattice. []

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